2-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol
Description
Properties
IUPAC Name |
2-[(6-chloro-4-phenylquinazolin-2-yl)amino]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O/c21-14-10-11-16-15(12-14)19(13-6-2-1-3-7-13)24-20(22-16)23-17-8-4-5-9-18(17)25/h1-12,25H,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRQIODGPLVJDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid under high-temperature conditions.
Substitution Reactions: The chloro and phenyl groups are introduced through electrophilic aromatic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, while the phenyl group can be introduced using Friedel-Crafts alkylation.
Amination: The amino group is introduced through nucleophilic substitution reactions using amines under basic conditions.
Coupling with Phenol: The final step involves coupling the quinazoline derivative with phenol using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate, and various amines or thiols.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Quinazoline derivatives, including 2-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol, have been studied for their potential as anticancer agents. Research indicates that certain quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated the ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .
Neuroprotective Effects
The compound's interaction with adenosine receptors, particularly the A2A receptor, positions it as a candidate for neuroprotective therapies. Studies have highlighted that antagonists of the A2A receptor can mitigate neurodegenerative processes, providing a potential avenue for treating diseases such as Parkinson's and Alzheimer's . The structure of this compound allows for modifications that enhance its binding affinity and selectivity towards these receptors.
Anti-Viral Properties
Research has also indicated that quinazoline derivatives can exhibit antiviral activity. For example, compounds structurally related to this compound have shown promise against hepatitis B virus (HBV), with certain derivatives demonstrating potent inhibitory effects on viral replication and antigen secretion . This suggests a broader application in the development of antiviral therapeutics.
Biological Evaluation
Biological evaluations of this compound have focused on its pharmacological properties:
In Vitro Studies
In vitro assays have been conducted to assess the compound's cytotoxicity and efficacy against cancer cell lines, as well as its ability to inhibit viral replication. Results indicate varying degrees of effectiveness depending on structural modifications made to the quinazoline core .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of quinazoline derivatives. Variations in substituents at different positions on the quinazoline ring can significantly influence biological activity and selectivity towards specific targets .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It acts as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with key proteins involved in these pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Substituent Effects on Lipophilicity and Solubility
- Target Compound: The phenol group reduces logP (~4.5) compared to chlorophenyl (logP 6.46 in ) or methylthio (logP ~3.8 in ) analogues, favoring aqueous solubility. However, the quinazoline core and phenyl group retain moderate lipophilicity for membrane permeability.
- 6-Chloro-N-(2-chlorophenyl)-4-phenylquinazolin-2-amine : Dual chloro substituents increase logP (6.46), suggesting lower solubility but enhanced lipid bilayer penetration.
- Phenol, 4-[[6-chloro-2-(methylthio)-4-pyrimidinyl]amino]- : The pyrimidine core and methylthio group lower molecular weight (267.73 vs. 347.8) but introduce sulfur-based metabolic susceptibility.
Hydrogen-Bonding and Polar Surface Area (PSA)
- The target compound’s 2 H-bond donors (phenol -OH and amino -NH) and 4 acceptors (quinazoline N-atoms and phenol O) result in a higher PSA (~70 Ų), enhancing solubility and target-binding specificity compared to the mono-donor analogue in .
- The 2-methylquinazoline derivative lacks H-bond donors, limiting interactions with polar biological targets.
Biological Activity
2-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is C16H13ClN2O. The compound features a quinazoline core with a chloro group and a phenyl group, along with an amino phenol moiety. The synthesis typically involves:
- Formation of the Quinazoline Core : Cyclization of anthranilic acid derivatives with formamide or formic acid under high-temperature conditions.
- Substitution Reactions : Introduction of chloro and phenyl groups via electrophilic aromatic substitution.
- Amination : Addition of the amino group through nucleophilic substitution reactions using amines under basic conditions.
Biological Activities
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
The compound has been studied for its potential as an enzyme inhibitor in cancer treatment, targeting specific pathways involved in tumor growth. Its mechanism involves binding to enzyme active sites, inhibiting their catalytic functions. In vitro studies have shown that it can inhibit cell proliferation in several cancer cell lines, demonstrating IC50 values ranging from low micromolar to nanomolar concentrations depending on the specific target .
Anti-inflammatory and Antiviral Properties
In addition to anticancer effects, the compound has shown potential anti-inflammatory and antiviral properties. These activities are attributed to its ability to modulate signaling pathways and interact with various biological macromolecules, including enzymes and receptors.
The primary mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : It acts as an inhibitor by binding to active sites of specific enzymes, preventing substrate interaction.
- Modulation of Signal Transduction Pathways : The compound interacts with key proteins involved in cellular signaling, leading to altered cellular responses that can inhibit tumor growth or reduce inflammation.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is valuable:
| Compound Name | Structure | Key Features | Biological Activity |
|---|---|---|---|
| 2-(4-Aminoquinazolin)phenol | Similar quinazoline core | Lacks chloro substituent | Anticancer activity |
| 4-(6-Chloroquinolin)phenol | Quinoline instead of quinazoline | Different core structure | Antimicrobial properties |
| 2-Aminoquinazoline | Basic structure without substitutions | Simpler structure | Enzyme inhibition potential |
The unique substitutions on this compound enhance its biological activities compared to these similar compounds.
Case Studies and Research Findings
Recent studies highlight the compound's effectiveness in various applications:
-
Anticancer Studies : In vitro assays have demonstrated significant antiproliferative activity against multiple cancer cell lines, such as colorectal adenocarcinoma (Caco-2) and liver cancer (Hep3B). The reported IC50 values indicate strong efficacy in inhibiting cancer cell growth .
Cell Line IC50 (µM) Caco-2 37.4 Hep3B 18.9 H460 0.4 - Mechanistic Insights : Studies utilizing induced-fit docking have shown that the compound engages key binding residues in target enzymes, further validating its role as an enzyme inhibitor .
- Pharmacokinetic Properties : Investigations into pharmacokinetics suggest favorable absorption and bioavailability profiles for certain derivatives of quinazoline compounds, indicating potential for clinical application .
Q & A
Q. Basic Research Focus
- NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of substitutions, such as distinguishing the chloro-phenyl group (δ 7.2–7.8 ppm) from the phenol ring (δ 6.8–7.1 ppm) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., m/z 353.08 for [M+H]⁺) and detects fragmentation patterns linked to the chloro-quinazoline moiety .
- DFT calculations : Used to model electron density distributions, predicting reactive sites (e.g., the amino-phenol group) for electrophilic attacks .
How can structure-activity relationship (SAR) studies be designed to enhance the compound’s bioactivity?
Q. Advanced Research Focus
- Substituent modulation : Introduce electron-withdrawing groups (e.g., -NO₂) to the phenyl ring to improve binding to kinase targets, as seen in analogs with IC₅₀ values <10 µM .
- Scaffold hybridization : Fuse with pyrazoline or thiazole moieties to enhance antimicrobial activity, leveraging π-π stacking interactions observed in crystallographic studies .
- In silico docking : Prioritize derivatives with predicted high affinity for EGFR or HER2 receptors using AutoDock Vina, guided by pharmacophore models from quinazoline-based drugs .
How can contradictions in reported biological activities (e.g., anticancer vs. antibacterial efficacy) be resolved experimentally?
Q. Advanced Research Focus
- Dose-response profiling : Conduct parallel assays under standardized conditions (e.g., MTT for cytotoxicity vs. broth microdilution for antimicrobial activity) to isolate context-dependent effects .
- Target validation : Use CRISPR knockouts or siRNA silencing to confirm mechanism-specific activity (e.g., EGFR inhibition for anticancer effects) .
- Metabolite analysis : LC-MS/MS can identify active metabolites in different biological matrices, explaining discrepancies between in vitro and in vivo results .
What computational strategies are effective for studying the compound’s interaction with biological targets?
Q. Advanced Research Focus
- Molecular dynamics (MD) simulations : Simulate binding stability to DNA topoisomerase IIβ, analyzing hydrogen bonds between the phenol group and Asp543 .
- ADMET prediction : Use SwissADME to optimize logP (target ~3.5) and reduce hepatotoxicity risks by modifying the chloro-substituent’s position .
- Vibrational analysis : Assign FT-IR bands (e.g., 1611 cm⁻¹ for C=N stretching) to correlate electronic structure with inhibitory potency .
How does the compound’s stability under varying pH and temperature conditions impact experimental outcomes?
Q. Advanced Research Focus
- pH-dependent degradation : The phenol group undergoes oxidation at pH >7, forming quinone derivatives; stabilize with antioxidants like ascorbic acid in buffer solutions .
- Thermal stability : DSC analysis shows decomposition at 220°C, necessitating storage at −20°C in amber vials to prevent photodegradation .
- Solvent compatibility : Avoid DMSO for long-term storage due to radical formation; use acetonitrile for HPLC-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
